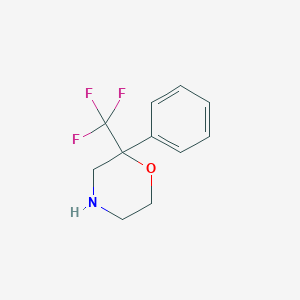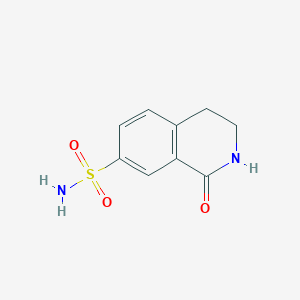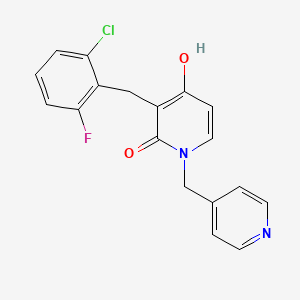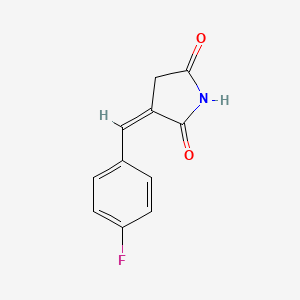![molecular formula C8H16ClN5 B1464076 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride CAS No. 1315366-39-2](/img/structure/B1464076.png)
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride
Overview
Description
The compound “1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride” is a derivative of 1,2,4-triazole. 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 1,2,4-triazole ring via a methylene (-CH2-) group .Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with a 1,2,4-triazole nucleus can interact with their targets and cause significant changes . For instance, some compounds bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and cell division.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole nucleus have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against various tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride in lab experiments include its high purity and stability, which make it suitable for various applications. It is also readily available and relatively inexpensive, making it a cost-effective option for scientific research. However, the limitations of using this compound include its potential toxicity and side effects, which require careful handling and monitoring.
Future Directions
There are many potential future directions for research involving 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in cancer, viral infections, and neurological disorders. Another potential direction is to investigate its potential as a tool for studying various signaling pathways in cells. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Overall, this compound has significant potential for scientific research and could lead to the development of new therapies for various diseases.
Scientific Research Applications
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In viral infections, this compound has been shown to inhibit the replication of viruses, making it a potential candidate for antiviral therapy. In neurological disorders, this compound has been shown to modulate neurotransmitter release, making it a potential candidate for the treatment of various neurological disorders.
Biochemical Analysis
Biochemical Properties
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, this compound can inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, or amino acid metabolism. These interactions can lead to changes in metabolite levels, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can influence its activity, stability, and interactions with other biomolecules .
properties
IUPAC Name |
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.ClH/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13;/h9H,2-6H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBVVKRKGIQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)
![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1464009.png)



